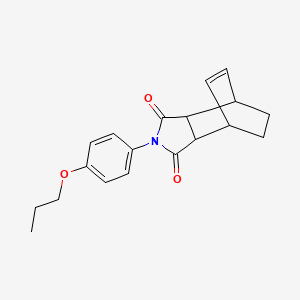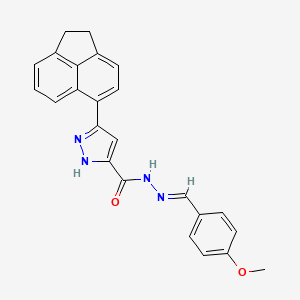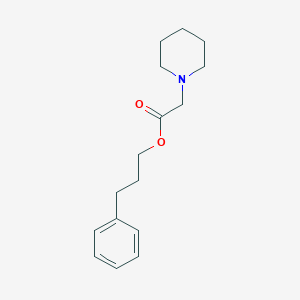![molecular formula C25H19N3O3 B11687624 methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11687624.png)
methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common route starts with the preparation of 2-phenylquinoline-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with hydrazine to form the hydrazide, which is subsequently condensed with methyl 4-formylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline and benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Mecanismo De Acción
The mechanism of action of methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, through its quinoline and hydrazone moieties. These interactions can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, which may explain its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
- Methyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties compared to similar compounds. This linkage allows for additional interactions with biological targets and can enhance the compound’s stability and reactivity.
Propiedades
Fórmula molecular |
C25H19N3O3 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[(2-phenylquinoline-4-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H19N3O3/c1-31-25(30)19-13-11-17(12-14-19)16-26-28-24(29)21-15-23(18-7-3-2-4-8-18)27-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,28,29)/b26-16+ |
Clave InChI |
YKQKIWWIMNTIMZ-WGOQTCKBSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11687563.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)

![N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11687589.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11687594.png)
![N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687601.png)

![4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11687607.png)
![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)


![(1E)-1-(3-pyridinyl)ethanone [(E)-1-(3-pyridinyl)ethylidene]hydrazone](/img/structure/B11687627.png)
![Pyrimidine-2,4,6-trione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-](/img/structure/B11687630.png)
